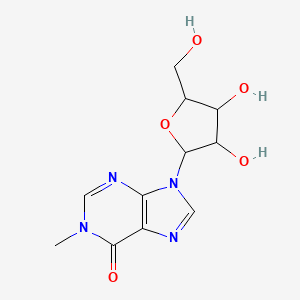

1-Methylinosine; N1-Methylinosine

Description

Eukaryotic tRNAs

In eukaryotes, 1-methylinosine (B32420) is found almost exclusively at position 37, which is located 3' adjacent to the anticodon. nih.gov This modification is specifically characteristic of tRNAAla (tRNA for alanine). nih.govoup.com The formation of m1I at this position is a two-step process. First, adenosine (B11128) at position 37 (A37) is deaminated to inosine (B1671953) (I37) by the enzyme ADAT1. oup.com Subsequently, this inosine is methylated to form 1-methylinosine (m1I37) by a specific S-adenosyl-L-methionine (SAM)-dependent methylase. nih.gov While this modification is not essential for viability in yeast, its absence in plants has been shown to result in reduced biomass under environmental stress. oup.com In humans, both inosine-34 and 1-methylinosine-37 in tRNAAla are recognized as targets for autoantibodies in patients with certain inflammatory muscle diseases. nih.gov

In the plant Arabidopsis thaliana, the Trm5 ortholog, AtTRM5a, is responsible for the formation of 1-methylinosine at position 37 on tRNAs. nih.govoup.com Loss of this enzyme impairs m1I methylation, leading to developmental defects, disturbed hormone homeostasis, and aberrant protein translation. nih.gov

Table 1: Occurrence of 1-Methylinosine in Eukaryotic tRNA

| RNA Species | Position | Organism/Domain | Notes |

|---|---|---|---|

| tRNAAla | 37 | Eukaryotes (e.g., human, yeast) | Located 3' adjacent to the anticodon. nih.govoup.com |

Archaeal tRNAs

In contrast to eukaryotes, 1-methylinosine in archaea is characteristically found at position 57 in the TψC loop of various tRNAs. nih.govnih.gov This modification is particularly noted in halophilic (salt-loving) and thermophilic (heat-loving) archaea, such as Haloferax volcanii and Sulfolobus acidocaldarius. nih.govnih.gov

The biosynthetic pathway for m1I57 in archaea is distinct from the eukaryotic pathway for m1I37. nih.govnih.gov In archaea, the process begins with the methylation of adenosine at position 57 (A57) to form N1-methyladenosine (m1A57). nih.gov This reaction is catalyzed by a SAM-dependent tRNA methyltransferase. nih.gov Following this, m1A57 is deaminated by a specific 1-methyladenosine-57 deaminase to produce the final 1-methylinosine. nih.gov Therefore, in the archaeal pathway, methylation precedes deamination, the reverse of the sequence observed in the formation of eukaryotic m1I37. nih.govnih.gov

Table 2: Occurrence of 1-Methylinosine in Archaeal tRNA

| RNA Species | Position | Organism/Domain | Notes |

|---|---|---|---|

| Various tRNAs | 57 | Archaea (halophilic and thermophilic) | Located in the TψC-loop. nih.govnih.govresearchgate.net |

| tRNAIle | 57 | Haloferax volcanii | Biosynthesis involves methylation of A57 to m1A57, followed by deamination. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNGQIYEQLPJMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862845 | |

| Record name | 1-Methyl-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Presence of 1 Methylinosine in Ribosomal Rna Rrna

Specific Locations within rRNA

In the large ribosomal subunit (LSU), a single, highly conserved m1A modification is found in helix 25.1 of the 25S/28S rRNA. nih.govbiorxiv.org

In Saccharomyces cerevisiae (yeast): This modification occurs at position A645 of the 25S rRNA. nih.govbiorxiv.org

In Homo sapiens (humans): The homologous modification is located at position A1322 of the 28S rRNA. nih.govnih.gov The enzyme Nucleomethylin (NML), a homolog of the yeast Rrp8, is responsible for catalyzing this specific methylation. nih.govbiorxiv.org

Additionally, m1A modifications have been identified in mitochondrial rRNA. A highly conserved m1A is present at position 947 of the mitochondrial 16S rRNA in vertebrates. nih.govfrontiersin.org Another m1A site has been found in the human mitochondrial 12S rRNA, although it has a lower modification level. nih.gov In bacteria, N1 methylation of A1408 in the 16S rRNA is known to confer resistance to certain antibiotics. nih.govfrontiersin.org

Table 3: Occurrence of N1-Methyladenosine (m1A) in Ribosomal RNA (rRNA)

| RNA Species | Position | Organism/Domain | Notes |

|---|---|---|---|

| 25S rRNA | 645 | S. cerevisiae (Yeast) | Located in helix 25.1. nih.govbiorxiv.org |

| 28S rRNA | 1322 | H. sapiens (Human) | Located in helix 25.1; catalyzed by Nucleomethylin (NML). nih.govnih.gov |

| 16S mt-rRNA | 947 | Vertebrates | Highly conserved in mitochondrial 16S rRNA. nih.govfrontiersin.org |

| 12S mt-rRNA | - | H. sapiens (Human) | Present at a relatively low modification level. nih.gov |

Biogenesis and Enzymology of 1 Methylinosine Modification

Precursors to 1-Methylinosine (B32420) Formation

The biosynthesis of 1-methylinosine involves key precursor molecules, primarily inosine (B1671953) and, in some pathways, N1-methyladenosine, which are themselves products of post-transcriptional modifications of tRNA.

Inosine (I) is a crucial precursor for the formation of 1-methylinosine at position 37 (m1I37) in the anticodon loop of eukaryotic tRNA, specifically tRNAAla. nih.govnih.gov Inosine itself is created from adenosine (B11128) through a deamination reaction catalyzed by adenosine deaminases acting on tRNA (ADATs). nih.govmdpi.com In eukaryotes, this modification of adenosine to inosine at position 37 is catalyzed by the homodimeric enzyme ADAT1. nih.gov The resulting inosine at position 37 is then subsequently methylated to form 1-methylinosine. nih.govnih.gov

The presence of inosine in tRNA is not limited to position 37. It is also commonly found at the wobble position (position 34) of the anticodon in both eukaryotic and eubacterial tRNAs, where it plays a significant role in expanding codon recognition. nih.govmdpi.com The formation of inosine at both positions 34 and 37 occurs post-transcriptionally through a hydrolytic deamination of adenosine, catalyzed by distinct tRNA:adenosine deaminases. nih.gov While inosine at position 34 is critical for decoding, inosine at position 37 in tRNAAla serves as the direct substrate for methylation to m1I. nih.gov

In Eukaryotic tRNAAla: The pathway proceeds as follows: Adenosine-37 → Inosine-37 → 1-Methylinosine-37. nih.gov

Enzyme for deamination: ADAT1 catalyzes the conversion of A37 to I37. nih.gov

In contrast to the pathway in eukaryotes, the formation of 1-methylinosine at position 57 (m1I57) in the TΨC-loop of archaeal tRNAs follows a different sequence. In this case, N1-methyladenosine (m1A) serves as a key intermediate. nih.gov The process begins with the methylation of adenosine at position 57 to form N1-methyladenosine-57 (m1A57). nih.govnih.gov This m1A57 is then deaminated to produce 1-methylinosine-57. nih.govnih.gov Therefore, m1A57 is an obligatory intermediate in this specific biosynthetic pathway. acs.org

This highlights a key evolutionary divergence in the strategy for m1I formation. While eukaryotic tRNAAla utilizes inosine as the direct precursor for methylation, archaeal systems first methylate adenosine and then deaminate the resulting m1A. nih.govnih.gov The m1A modification at position 57 is considered transient as it is an intermediate in the biosynthesis of m1I57. nih.gov

In Archaeal tRNAs: The pathway is: Adenosine-57 → N1-Methyladenosine-57 → 1-Methylinosine-57. nih.govnih.gov

Intermediate: N1-methyladenosine is a necessary intermediate in this pathway. acs.org

Methyltransferases Catalyzing 1-Methylinosine Synthesis

The final step in 1-methylinosine synthesis, the transfer of a methyl group, is catalyzed by a specific class of enzymes known as methyltransferases.

The methylation of both inosine and adenosine to form 1-methylinosine and its intermediate N1-methyladenosine, respectively, is dependent on the universal methyl donor, S-adenosylmethionine (SAM or AdoMet). nih.govnih.gov SAM is a common cosubstrate in numerous biological methylation reactions, providing the methyl group that is transferred to the substrate. wikipedia.orgresearchgate.net tRNA methyltransferases utilize SAM to catalyze the transfer of a methyl group to specific nucleosides within the tRNA molecule. nih.gov In the context of m1I formation in eukaryotic tRNAAla, a specific SAM-dependent methylase acts on inosine-37 to form m1I-37. nih.gov Similarly, the formation of the m1A-57 intermediate in archaea is catalyzed by a SAM-dependent tRNA methyltransferase. nih.gov

In the yeast Saccharomyces cerevisiae, the enzyme responsible for the methylation step in m1I formation is Trm5p. researchgate.net This enzyme catalyzes the methylation of inosine at position 37 of the anticodon loop in tRNAAla to form 1-methylinosine. nih.govresearchgate.net Trm5p is also known to be responsible for the formation of 1-methylguanosine (B33566) (m1G) at position 37 in many other yeast tRNAs. nih.gov The gene encoding this enzyme, TRM5, is essential for the survival of S. cerevisiae. nih.gov

The Trm5 protein is a Class I methyltransferase that utilizes a Rossmann fold for binding to the SAM cofactor. nih.gov While its primary characterized role is the synthesis of m1G37, its activity on I37 in tRNAAla demonstrates its capacity to recognize and modify a different purine (B94841) at the same position. nih.govresearchgate.net The lack of the m1G37 modification in trm5 mutant strains leads to significant growth defects, highlighting the importance of this enzymatic activity. nih.gov

Table 1: Key Molecules in 1-Methylinosine Biogenesis

| Compound Name | Abbreviation | Role |

|---|---|---|

| 1-Methylinosine | m1I | The final modified nucleoside. |

| Inosine | I | Precursor to m1I37 in eukaryotes. nih.govnih.gov |

| N1-Methyladenosine | m1A | Intermediate in the formation of m1I57 in archaea. nih.govnih.gov |

Table 2: Enzymes in 1-Methylinosine Biogenesis

| Enzyme | Organism/Domain | Substrate(s) | Product(s) |

|---|---|---|---|

| ADAT1 | Eukaryotes | Adenosine-37 in pre-tRNAAla | Inosine-37 in tRNAAla nih.gov |

| Trm5p | Saccharomyces cerevisiae | Inosine-37 in tRNAAla, Guanosine-37 in other tRNAs | 1-Methylinosine-37, 1-Methylguanosine-37 nih.govresearchgate.netnih.gov |

| tRNA (adenosine-57-N1)-methyltransferase | Archaea | Adenosine-57 in tRNA | N1-Methyladenosine-57 nih.gov |

Specific Methyltransferase Enzymes

Trm10p (S. cerevisiae) and TrmD (E. coli)

In the budding yeast Saccharomyces cerevisiae, the enzyme Trm10p is a member of the SPOUT superfamily of methyltransferases. nih.gov While primarily known for catalyzing the formation of 1-methylguanosine at position 9 (m¹G9) of various tRNAs, members of the Trm10 family also exhibit activity towards adenosine, forming 1-methyladenosine (B49728) at the same position (m¹A9). nih.govnih.gov Deletion of the TRM10 gene in S. cerevisiae leads to a complete loss of the m¹G9 modification. nih.gov The human ortholog, TRMT10A, has been linked to diseases, highlighting the biological importance of this enzyme family. osu.edu

In Escherichia coli, the enzyme TrmD is responsible for the synthesis of 1-methylguanosine (m¹G) in tRNA. nih.gov While not directly involved in 1-methylinosine biogenesis, it represents a key bacterial tRNA methyltransferase. A temperature-sensitive mutation in the trmD gene results in a significant deficiency of m¹G in tRNA at elevated temperatures. nih.gov

RlmA(I) (E. coli)

In Escherichia coli, the enzyme RlmA(I) , previously known as RrmA, is a methyltransferase that specifically targets ribosomal RNA (rRNA). It is responsible for the methylation of guanosine at position 745 of the 23S rRNA to form 1-methylguanosine (m¹G745). While its primary substrate is rRNA, the study of such enzymes provides insights into the broader family of methyltransferases and their evolution.

TRMT6/TRMT61A Complex (Eukaryotic tRNA)

In eukaryotes, the formation of 1-methyladenosine at position 58 (m¹A58) of tRNA is catalyzed by a heterodimeric enzyme complex composed of TRMT6 and TRMT61A . nih.govreactome.org TRMT61A is the catalytic subunit, while TRMT6 is believed to be involved in substrate recognition and stabilization of the complex. nih.govoup.com This modification is crucial for the proper folding and stability of initiator methionine tRNA (tRNAiMet) and is essential for cell viability in yeast. oup.com In humans, this complex has been implicated in cancer progression, with elevated levels of TRMT6 and TRMT61A observed in hepatocellular carcinoma and colorectal cancer. nih.govnih.gov The TRMT6/TRMT61A complex has also been shown to methylate certain mRNAs, suggesting a broader role in RNA metabolism. biorxiv.org

TRMT10C (Mitochondrial and Archaeal tRNAs)

TRMT10C , also known as MRPP1, is a key enzyme in human mitochondria responsible for the N¹-methylation of purines at position 9 of mitochondrial tRNAs (mt-tRNAs). nih.govnih.govgenecards.orguniprot.org It exhibits dual specificity, catalyzing the formation of both 1-methyladenosine (m¹A9) and 1-methylguanosine (m¹G9). nih.govnih.gov TRMT10C functions as part of a larger complex, the mitochondrial ribonuclease P (RNase P), where it associates with the HSD17B10 (MRPP2) subunit to perform its methyltransferase activity. nih.govuniprot.org This modification is critical for the proper folding and function of mitochondrial tRNAs. nih.gov

TrmI (Thermus thermophilus and Archaea)

In the thermophilic bacterium Thermus thermophilus and in Archaea, the enzyme TrmI is responsible for the methylation of adenosine at position 58 (A58) of the TΨC loop of tRNA to form m¹A58. nih.govnih.gov Inactivation of TrmI in T. thermophilus leads to a thermosensitive phenotype, underscoring the importance of this modification for tRNA stability at high temperatures. oup.comnih.gov In some archaeal tRNAs, the m¹A57 modification, also catalyzed by TrmI, serves as an essential intermediate in the biosynthesis of 1-methylinosine (m¹I57). nih.govresearchgate.net

Deaminases Involved in 1-Methylinosine Biogenesis

The final step in the canonical pathway of 1-methylinosine formation is the conversion of 1-methyladenosine to 1-methylinosine. This reaction is catalyzed by a specific class of enzymes known as deaminases.

tRNA:Adenosine Deaminases

tRNA:Adenosine deaminases are enzymes that catalyze the hydrolytic deamination of adenosine to inosine in tRNA. nih.gov In the context of 1-methylinosine biogenesis in archaeal tRNAs, a deaminase acts on m¹A57 to produce m¹I57. nih.govresearchgate.net

In eukaryotes, a well-characterized example is the formation of N¹-methylinosine at position 37 (m¹I₃₇) in tRNAAla. This process involves a two-step enzymatic reaction where adenosine at position 37 (A₃₇) is first deaminated to inosine (I₃₇) by a tRNA:adenosine deaminase, specifically Tad1p/ADAT1 in yeast. embopress.orgnih.gov This inosine is subsequently methylated to form m¹I₃₇. embopress.org This highlights a different order of events compared to the archaeal pathway for m¹I57. The activity of these deaminases is highly dependent on the correct conformation of the tRNA substrate. embopress.org

Enzyme and Modification Summary

| Enzyme/Complex | Organism(s) | Substrate | Modification |

| Trm10p | Saccharomyces cerevisiae | tRNA | m¹G9 / m¹A9 |

| TrmD | Escherichia coli | tRNA | m¹G |

| RlmA(I) | Escherichia coli | 23S rRNA | m¹G745 |

| TRMT6/TRMT61A | Eukaryotes | tRNA, mRNA | m¹A58 |

| TRMT10C | Human mitochondria, Archaea | tRNA | m¹A9 / m¹G9 |

| TrmI | Thermus thermophilus, Archaea | tRNA | m¹A58, m¹A57 |

| Tad1p/ADAT1 | Saccharomyces cerevisiae | tRNAAla | A₃₇ to I₃₇ |

1-Methyladenosine-57 Deaminase

The formation of 1-methylinosine at position 57 (m¹I57) in the TΨC-loop of certain archaeal tRNAs is a two-step enzymatic process. The second and final step in this specific biosynthetic pathway is catalyzed by the enzyme 1-methyladenosine-57 deaminase .

This enzyme's function was notably demonstrated in the extreme halophile archaeon, Haloferax volcanii. nih.gov In this organism, the modification of adenosine at position 57 (A57) to m¹I57 begins with the S-adenosylmethionine (AdoMet)-dependent methylation of A57 to form 1-methyladenosine (m¹A) at this position. nih.gov Following this methylation, 1-methyladenosine-57 deaminase acts on the m¹A57 intermediate. nih.gov The enzyme catalyzes the hydrolytic deamination of the 6-amino group of the 1-methyladenine base, converting it into a 6-keto group (hypoxanthine), thus forming the final 1-methylinosine nucleoside. nih.gov

The activity of this deaminase is highly specific to the m¹A57 intermediate. This sequential pathway, where methylation precedes deamination, is a key characteristic of m¹I57 biogenesis in Archaea. nih.govnih.gov The discovery of this deaminase activity was crucial in elucidating that different enzymatic strategies are employed across life's domains to synthesize the same modified nucleoside at different tRNA locations. nih.gov

Distinct Enzymatic Pathways Across Evolutionary Kingdoms

The biosynthesis of 1-methylinosine (m¹I) in tRNA is a fascinating example of convergent evolution, where different enzymatic pathways have evolved in Archaea and Eukarya to produce the same modification, albeit at different positions within the tRNA molecule. nih.govnih.gov The strategies primarily differ in the sequence of the two key chemical transformations: methylation and deamination. nih.gov

Archaeal Pathway for m¹I57 (TΨC-Loop): In Archaea, such as Haloferax volcanii, m¹I is found at position 57 in the TΨC-loop. nih.gov The pathway proceeds in a "methylation-first" order:

Methylation: An S-adenosylmethionine (AdoMet)-dependent tRNA methyltransferase first catalyzes the formation of 1-methyladenosine (m¹A) at position 57. nih.gov

Deamination: The m¹A57 intermediate is then recognized by a specific 1-methyladenosine-57 deaminase , which converts it to m¹I57. nih.gov

This pathway highlights a unique deaminase that acts on an already methylated substrate. The m¹A modification at position 57 is considered an intermediate exclusive to this archaeal m¹I57 biosynthesis pathway. nih.gov

Eukaryotic Pathway for m¹I37 (Anticodon Loop): In Eukaryotes, such as yeast, m¹I is typically found at position 37, adjacent to the anticodon. nih.govresearchgate.net The synthesis of m¹I37 follows a "deamination-first" sequence, which is the reverse of the archaeal strategy:

Deamination: An adenosine deaminase acting on tRNA (ADAT), a heterodimeric enzyme in eukaryotes (composed of ADAT2 and ADAT3 subunits) that evolved from the bacterial TadA homodimer, first converts adenosine-37 (A37) to inosine-37 (I37). nih.govnih.gov

Methylation: The resulting inosine at position 37 is then methylated by a tRNA methyltransferase from the Trm5 family (e.g., Trm5p in yeast), using AdoMet as the methyl donor, to produce m¹I37. researchgate.netnih.gov The Trm5 enzyme is also responsible for forming 1-methylguanosine (m¹G) in other tRNAs. researchgate.netnih.gov

The evolution of distinct pathways underscores the importance of the m¹I modification for proper tRNA function and, consequently, for the fidelity and efficiency of protein synthesis in different organisms. nih.gov The enzymes involved in these pathways have evolved specific recognition mechanisms to target the correct adenosine residue within the folded tRNA structure. nih.govnih.gov

The following table summarizes the key differences between these enzymatic pathways:

| Feature | Archaeal Pathway (m¹I57) | Eukaryotic Pathway (m¹I37) |

| Organism Example | Haloferax volcanii | Saccharomyces cerevisiae (Yeast) |

| tRNA Position | 57 (TΨC-Loop) | 37 (Anticodon Loop) |

| Step 1 Enzyme | tRNA:(m¹A57) Methyltransferase | Adenosine Deaminase (ADAT) |

| Step 1 Reaction | Adenosine-57 → 1-Methyladenosine-57 | Adenosine-37 → Inosine-37 |

| Step 2 Enzyme | 1-Methyladenosine-57 Deaminase | tRNA:(m¹I37/m¹G37) Methyltransferase (Trm5) |

| Step 2 Reaction | 1-Methyladenosine-57 → 1-Methylinosine-57 | Inosine-37 → 1-Methylinosine-37 |

| Pathway Order | Methylation then Deamination | Deamination then Methylation |

Biological and Molecular Functions of 1 Methylinosine

Impact on RNA Structure and Conformation

The presence of the methyl group at the N1 position of the purine (B94841) ring in 1-methylinosine (B32420) has profound effects on the structure and conformation of RNA molecules.

The addition of a methyl group to the N1 position of inosine (B1671953) physically obstructs the formation of standard Watson-Crick hydrogen bonds. youtube.comnih.gov In a canonical Watson-Crick base pair, the N1 position of a purine is involved in hydrogen bonding with a pyrimidine. The methyl group in m1I creates steric hindrance, preventing this typical interaction. youtube.com This disruption is a key feature of m1I's functional role in RNA, particularly in tRNA. For instance, the introduction of a methyl group at position 9 of human mitochondrial tRNALys (m1A9, which is structurally similar in its effect) is sufficient to disrupt a Watson-Crick base pair and induce the correct cloverleaf folding of the tRNA molecule. nih.govnih.gov Without this modification, the tRNA misfolds into an extended hairpin structure. nih.govnih.gov

By preventing Watson-Crick pairing, 1-methylinosine promotes the formation of alternative, non-canonical base pairs, such as Hoogsteen base pairs. youtube.comnih.gov In a Hoogsteen pair, the purine base adopts a syn conformation relative to the sugar, allowing for hydrogen bonding to occur on a different face of the purine ring (the Hoogsteen edge) than that used in Watson-Crick pairing. nih.govx3dna.orgbiorxiv.org Specifically, the N7 and N6 positions of the purine can form hydrogen bonds with a pyrimidine. x3dna.orgwikipedia.org The methylation at N1 of adenine, for example, can cause the purine to flip into the syn conformation, leading to the formation of a Hoogsteen base pair where the N7 position hydrogen bonds with the N3 of the pyrimidine. youtube.com This type of interaction is crucial for establishing specific tertiary structures in RNA.

1-methylinosine plays a vital role in guiding the complex process of RNA folding and influencing its dynamic nature. umich.edu RNA folding is a hierarchical process where secondary structures form and then arrange into a specific tertiary structure. wustl.edu Modified nucleosides like m1I can act as structural determinants, preventing misfolding and promoting the formation of the native, functional conformation. nih.govastrobiology.com For example, in human mitochondrial tRNALys, the m1A9 modification is crucial for avoiding a misfolded state and achieving the correct cloverleaf structure. nih.govnih.gov The conformational flexibility introduced by non-canonical pairings involving m1I also contributes to the dynamic nature of RNA, allowing it to undergo the conformational changes necessary for its various biological functions, such as interacting with proteins and other RNA molecules. umich.edu

Regulation of RNA Stability and Turnover

The modifications present in tRNA molecules, including 1-methylinosine, are not only important for structure but also for regulating the stability and turnover of these essential molecules.

Influence on mRNA Stability

While 1-methylinosine is primarily a modification of tRNA, its role in ensuring translational efficiency indirectly influences the stability of messenger RNA (mRNA). The stability of an mRNA molecule in human cells can be dependent on its codon composition, a phenomenon linked to the process of translation. elifesciences.org mRNAs enriched with codons that are translated efficiently tend to be more stable.

The presence of m1I on tRNAs, such as tRNAAla, ensures the efficient decoding of their corresponding codons. nih.govoup.com By facilitating smooth translation of these specific codons, the m1I modification helps prevent ribosome stalling, which can be a trigger for mRNA decay pathways. Although direct studies on m1I's effect on mRNA stability are limited, the principle of codon-dependent mRNA stability suggests that tRNA modifications that optimize translation contribute to the longevity of the mRNA template. elifesciences.org Furthermore, N1-methylation on purines is known to introduce a positive charge and alter local RNA structure, which can impact RNA stability and interactions. nih.govnih.gov

Modulation of Translational Processes

The placement of m1I at position 37, adjacent to the anticodon, positions it to exert significant influence over the core mechanics of translation, including the initiation and elongation phases, and the maintenance of the correct reading frame.

Deficiency in this N1-methylation leads to significant ribosome stalling when the corresponding codons are being decoded in the ribosomal A-site. elifesciences.org This indicates a critical role for the modification in ensuring the smooth transition of the tRNA into the ribosome and its correct pairing with the mRNA codon. The stalling disrupts the flow of protein synthesis, thereby reducing the rate of elongation. elifesciences.org Moreover, the absence of the modification can have broader effects on the entire elongation cycle, including reduced efficiency of tRNA aminoacylation (the process of attaching the correct amino acid to the tRNA) and impaired peptide bond formation. elifesciences.org

One of the most critical functions of the m1I modification at position 37 is the maintenance of the translational reading frame. nih.gov The genetic code is read in triplets, and a slip of even one nucleotide results in a frameshift error, leading to the synthesis of a non-functional protein. The m1I/m1G37 modification acts as a structural block that prevents the ribosome from advancing by more than three nucleotides at a time. nih.govdntb.gov.ua

This function is particularly important when translating repetitive sequences, such as strings of cytosine (CCC). nih.govfrontiersin.org In the absence of the methyl group at position 37, the tRNA can slip forward on the mRNA, leading to a "+1 frameshift" where four nucleotides are read instead of three. elifesciences.orgpnas.org The bulky and positively charged methyl group at the N1 position of the purine base physically prevents this aberrant quadruplet translocation, thereby ensuring the fidelity of the genetic code translation. nih.govpnas.orgpnas.org

Table 1: Effects of 1-Methylinosine (and related m1G37) on Translational Processes

| Process | Function of m1I/m1G37 Modification | Consequence of Deficiency |

| Translation Elongation | Facilitates efficient decoding of cognate codons at the ribosomal A-site. elifesciences.org | Ribosome stalling; reduced rate of peptide bond formation. elifesciences.org |

| Reading Frame Maintenance | Acts as a structural block to prevent tRNA slippage on mRNA. nih.govpnas.org | Increased frequency of +1 frameshift errors, especially at repetitive codons. elifesciences.orgnih.govfrontiersin.org |

| Translational Fidelity | Ensures correct codon-anticodon pairing and reinforces the three-nucleotide reading frame. nih.govdntb.gov.ua | Production of aberrant, non-functional proteins due to frameshifting. nih.gov |

| tRNA Maturation | Contributes to the proper structure for efficient aminoacylation. elifesciences.org | Reduced levels of charged tRNAs, slowing the overall rate of translation. elifesciences.org |

RNA-Protein Interactions and Recognition

The chemical alteration of a nucleoside, as with the methylation of inosine, can have significant consequences for how the RNA molecule is recognized by and interacts with proteins.

The introduction of a methyl group at the N1 position of inosine fundamentally alters the chemical landscape of the nucleoside. This position is typically involved in forming Watson-Crick base pairs, and its methylation not only blocks this potential but also introduces a positive charge. nih.gov This modification can significantly alter the local structure of the tRNA anticodon stem-loop. nih.govhmdb.ca

Consequently, this altered structure can interfere with the binding of nucleic acid-binding proteins that are programmed to recognize the canonical, unmodified RNA conformation. Proteins that rely on specific hydrogen bonding patterns or a particular shape of the RNA backbone may be unable to bind effectively to a tRNA containing m1I. For example, the modification can force the RNA into a specific hairpin conformation that would disrupt or mask a potential protein binding site. hmdb.ca

While m1I can interfere with some protein interactions, it can also positively modulate the formation of specific and essential RNA-protein complexes. The structural stability conferred by the modification is crucial for the tRNA's primary function. For a tRNA to participate in translation, it must be recognized and charged with the correct amino acid by its specific aminoacyl-tRNA synthetase. This recognition is highly dependent on the three-dimensional structure of the tRNA.

The m1I modification helps maintain the precise architecture of the anticodon loop required for efficient recognition by the synthetase and for stable association with the ribosome during decoding. nih.govelifesciences.org The loss of this modification can lead to aberrant translation, partly because of faulty interactions within the ribosome-tRNA complex. nih.gov The positive charge introduced by the methyl group can also create new electrostatic interaction points, potentially stabilizing the binding of specific ribosomal proteins or translation factors that form a functional complex with the tRNA. nih.gov

Influence on Gene Expression Regulation

1-Methylinosine (m1I), a modified nucleoside derived from the methylation of adenosine (B11128) to form N1-methyladenosine (m1A) and subsequent deamination, plays a significant role in the post-transcriptional regulation of gene expression. Its impact is highly dependent on its location within an RNA molecule and is dynamically regulated by cellular conditions. The positive charge conferred by methylation at the N1 position of adenosine can significantly alter RNA secondary structures and protein-RNA interactions.

The regulatory effect of the m1A/m1I modification on protein synthesis is not uniform; instead, it is dictated by its position within a messenger RNA (mRNA) transcript. This location-dependent function allows for a nuanced control over the translation of specific genes.

5' Untranslated Region (UTR): When located in the 5' UTR of cytoplasmic mRNAs, the m1A modification is generally associated with promoting translation. The presence of m1A can disrupt local RNA base-pairing, destabilizing secondary structures that might otherwise impede the scanning of the ribosomal preinitiation complex. This structural relaxation is thought to facilitate a more efficient initiation of translation, leading to increased protein synthesis.

Coding Sequence (CDS): In stark contrast, when the m1A modification is found within the coding sequence (CDS) of both cytoplasmic and mitochondrial mRNAs, it typically interferes with and inhibits the translation process. This inhibition can occur because the modification disrupts the codon-anticodon pairing necessary for the ribosome to accurately read the genetic code, potentially leading to ribosomal stalling or premature termination of translation. One proposed mechanism involves the m1A modification interfering with ribosomal scanning or modulating the binding of release factors.

The following table summarizes the differential effects of m1A/m1I modification based on its location within various RNA species.

| RNA Type | Location of Modification | Effect on Translation | Mechanism of Action |

| mRNA | 5' Untranslated Region (5' UTR) | Promotion | Destabilizes secondary structures, facilitating ribosomal scanning and translation initiation. |

| mRNA | Coding Sequence (CDS) | Inhibition | Interferes with codon-anticodon pairing and ribosomal elongation. |

| tRNA | Anticodon Loop (e.g., position 37) | Promotion / Regulation | Stabilizes tRNA structure, ensuring fidelity and efficiency of decoding. |

| mt-tRNA | Various positions | Promotion | Promotes the translation of mitochondrial transcripts. |

| rRNA | Large Subunit | Regulation | Affects ribosome biogenesis and assembly, influencing overall translation capacity. |

The landscape of m1A/m1I modifications, often referred to as the "epitranscriptome," is not static but is dynamically regulated in response to changing cellular needs and environmental cues. This regulation is governed by the balanced activity of specific enzymes: "writers" (methyltransferases) that install the modification and "erasers" (demethylases) that remove it. This dynamic nature allows cells to rapidly modulate gene expression post-transcriptionally.

For example, transcriptome-wide mapping has revealed that the m1A methylome is reversible and changes in response to different cellular states. The levels of m1A can be altered under conditions of cellular stress, such as nutrient deprivation or exposure to toxins, enabling a swift adaptive response. This adaptability suggests that m1A/m1I is a key component of cellular signaling pathways that fine-tune gene expression to maintain homeostasis.

Biological Significance and Cellular Implications

There is substantial evidence linking m1A/m1I modifications to the regulation of organismal growth and development. The enzymes that catalyze these modifications are essential for normal developmental trajectories.

Embryonic Development: In eukaryotes, ribosome biogenesis is a highly energy-consuming process that must be tightly regulated during development. Nucleomethylin (NML), an enzyme responsible for catalyzing m1A formation in 28S rRNA, plays a crucial role. Deletion of NML has been shown to cause severe impairments in erythropoiesis (red blood cell production) during embryonic development, highlighting the importance of this modification in cellular differentiation and maturation.

Plant Growth: In the plant Arabidopsis thaliana, the Trm5 ortholog, AtTrm5a, is responsible for creating 1-methylguanosine (B33566) (m1G) and 1-methylinosine (m1I) on tRNAs. Mutants lacking

Modulation of Neurological Processes (e.g., Neurotransmitter Metabolism, Neuroplasticity)

The direct role of 1-methylinosine (m1I) in the modulation of neurological processes, such as neurotransmitter metabolism and neuroplasticity, remains an area of emerging research with limited direct evidence. However, the involvement of its precursor, N1-methyladenosine (m1A), and its structural analog, inosine, in neuronal function provides a foundation for its potential, though largely unelucidated, activities within the central nervous system.

The modification of RNA by methylation is a critical regulator of gene expression and function within the brain. N1-methyladenosine (m1A), the direct precursor to 1-methylinosine in some metabolic pathways, is an abundant modification in the messenger RNA (mRNA) of neuronal tissues. nih.govnih.gov Studies have demonstrated that the levels of m1A in the mRNA of brain tissue are dynamic and responsive to cellular stress. For instance, in zebrafish brain tissue, m1A is one of the most abundant mRNA modifications, and its levels decrease in response to hypoxic conditions. nih.gov This suggests a role for the m1A modification pathway in the neuronal response to stress.

Further research in primary mouse cortical neurons has shown that m1A modification is widespread in neuronal mRNAs and is dynamically regulated during oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemic injury. nih.gov These changes in m1A levels are associated with alterations in the expression of neuronal genes, indicating that this RNA modification plays a role in regulating the neuronal transcriptome, particularly under stressful conditions. nih.gov Given that 1-methylinosine can be a metabolic byproduct of processes involving m1A, it is plausible that its cellular concentrations could fluctuate in response to these neurological states, although its specific function as a free nucleoside in this context has not been defined.

The potential for 1-methylinosine to influence neuroplasticity can be inferred from studies on the related, but distinct, RNA modification N6-methyladenosine (m6A). Research has shown that m6A is critically involved in the regulation of gene activity that underlies experience-dependent plasticity and is essential for the consolidation of memory. biorxiv.org This highlights the general importance of RNA modifications in the complex processes of learning and memory.

Furthermore, the unmethylated counterpart of 1-methylinosine, inosine, has demonstrated more direct effects on neurological processes. Inosine has been shown to have neuroprotective properties and to modulate synaptic transmission and plasticity in the hippocampus. nih.govnih.gov However, these effects of inosine appear to be mediated indirectly through the regulation of extracellular adenosine levels and the subsequent activation of adenosine receptors, rather than a direct action of inosine itself. nih.gov This raises the possibility that 1-methylinosine could have similar indirect effects, or that its methyl group could confer a novel activity at the level of neurotransmitter systems or synaptic function, a hypothesis that awaits experimental verification.

While the primary and well-established biological role of 1-methylinosine is as a modified nucleoside within transfer RNA (tRNA), where it is crucial for maintaining tRNA structure and function, its potential as a signaling molecule in the nervous system is an area that requires further investigation. targetmol.comhmdb.canih.gov The dynamic regulation of its precursor in neuronal mRNA suggests that the broader metabolic pathway could be significant in neurological health and disease.

Research Findings on the Regulation of N1-Methyladenosine (m1A) in Neuronal Models

| Study Model | Condition | Key Finding | Associated Gene Expression Changes | Reference |

|---|---|---|---|---|

| Zebrafish Brain Tissue | Hypoxia | Proportion of m1A modification in mRNA decreases. | Affects variable cleavage of RNA and regulation of downstream genes. | nih.gov |

| Primary Mouse Cortical Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | m1A modification is abundant and dynamically regulated. | A positive correlation was observed between differentially methylated m1A peaks and gene expression. | nih.gov |

Evolutionary and Comparative Aspects of 1 Methylinosine

Conservation Across Domains of Life (Bacteria, Archaea, Eukaryota)

The distribution of 1-methylinosine (B32420) across the three domains of life—Bacteria, Archaea, and Eukaryota—is not uniform, highlighting its specialized roles.

Archaea: 1-Methylinosine is a characteristic modification found in the TΨC loop of tRNAs from a wide range of archaea, particularly in those thriving in extreme environments such as thermophiles and halophiles. nih.govbiorxiv.org It is specifically located at position 57. nih.govnih.gov Seminal studies identified m1I in the unfractionated tRNAs of Sulfolobus acidocaldarius and Halobacterium volcanii, establishing its prevalence in this domain. nih.gov The presence of m1I at position 57 (m1I57) is considered a hallmark of archaeal tRNA. nih.govnih.gov This modification is often found alongside other stabilizing modifications, such as 1-methyladenosine (B49728) at position 58 (m1A58), particularly in thermophilic and hyperthermophilic species, suggesting a role in tRNA structural integrity under high temperatures. biorxiv.org

Eukaryota: In eukaryotes, 1-methylinosine is found in the anticodon loop of a specific transfer RNA, tRNAAla, at position 37 (m1I37). dntb.gov.uacambridge.org This position is immediately 3' to the anticodon. The presence of m1I37 is crucial for the proper function of tRNAAla.

Bacteria: Current evidence strongly suggests that 1-methylinosine is absent from bacterial tRNAs. nih.gov While many other types of tRNA modifications are common in bacteria, the specific modification of inosine (B1671953) at the N1 position has not been identified as a feature of this domain.

The following table summarizes the distribution of 1-methylinosine across the three domains of life.

| Domain | Presence of 1-Methylinosine | Location in tRNA |

| Archaea | Present (Characteristic) | Position 57 (TΨC Loop) |

| Eukaryota | Present (in tRNAAla) | Position 37 (Anticodon Loop) |

| Bacteria | Absent | Not Applicable |

Phylogenetic Divergence in Biosynthesis Pathways

The biosynthesis of 1-methylinosine provides a clear example of convergent evolution, where Archaea and Eukaryota have evolved distinct enzymatic pathways to produce the same modified nucleoside, albeit at different locations within the tRNA molecule.

In Archaea , the formation of m1I57 is a two-step process that begins with methylation. First, adenosine (B11128) at position 57 (A57) is methylated by a specific S-adenosylmethionine (SAM)-dependent tRNA methyltransferase, TrmI, to form 1-methyladenosine (m1A57). oup.commdpi.com This m1A57 then serves as an intermediate that is subsequently deaminated by a yet-to-be-fully-characterized deaminase to yield the final product, 1-methylinosine (m1I57). mdpi.com The TrmI enzyme in Archaea can also methylate A58, and its phylogenetic analysis points to a bacterial origin. nih.gov

In Eukaryota , the biosynthetic route to m1I37 is reversed. The process starts with the deamination of adenosine at position 37 (A37) to inosine (I37). dntb.gov.uacambridge.org This reaction is catalyzed by an adenosine deaminase that acts on tRNA, known as ADAT1 (in yeast, Tad1). cambridge.orgnih.gov Subsequently, a specific SAM-dependent methyltransferase acts on I37 to produce m1I37. dntb.gov.ua

The enzymes responsible for these pathways show interesting evolutionary relationships. Eukaryotic ADAT1 enzymes, which initiate the m1I37 pathway, are thought to have evolved from a bacterial ancestor, TadA. researchgate.net Furthermore, the ADAR (adenosine deaminases acting on RNA) family of enzymes, which are involved in mRNA editing in metazoans, are believed to have evolved from an ADAT1-like ancestor through the acquisition of double-stranded RNA binding domains. cambridge.orgnih.gov This suggests a deep evolutionary connection between tRNA modification and the broader landscape of RNA editing.

The table below details the divergent biosynthetic pathways of 1-methylinosine.

| Domain | Position | Step 1 | Enzyme (Step 1) | Step 2 | Enzyme (Step 2) |

| Archaea | 57 | Methylation of A57 to m1A57 | TrmI (tRNA (m1A57/58) methyltransferase) | Deamination of m1A57 to m1I57 | 1-methyladenosine deaminase |

| Eukaryota | 37 | Deamination of A37 to I37 | ADAT1/Tad1 (tRNA:adenosine deaminase) | Methylation of I37 to m1I37 | Inosine-37 methyltransferase |

Co-evolution with Other RNA Modifications and RNA Structures

In eukaryotic tRNAAla , m1I37 is located in the anticodon loop. Modifications in this region are critical for decoding accuracy and maintaining the correct reading frame during translation. dntb.gov.ua The presence of m1I at position 37, along with inosine at position 34 (the wobble position), creates a specific structural context within the anticodon loop. nih.govcambridge.org This is highlighted by the fact that autoantibodies from patients with certain autoimmune diseases specifically recognize the structural epitopes formed by I34 and m1I37 within the anticodon loop of human tRNAAla, underscoring the unique conformation conferred by this combination of modifications. nih.govcambridge.orgresearchgate.net The introduction of a methyl group at the N1 position of purines, such as in m1I, can be essential for proper tRNA folding. For instance, the related m1A9 modification is critical for the correct folding of human mitochondrial tRNALys. nih.gov This suggests that m1I37 likely plays a significant role in establishing and maintaining the precise three-dimensional structure of the anticodon loop required for efficient and accurate translation.

Future Directions and Open Questions in 1 Methylinosine Research

Elucidation of Regulatory Mechanisms: Writers, Erasers, and Readers

A central focus of future research will be the complete identification and characterization of the "writers," "erasers," and "readers" of 1-methylinosine (B32420). These protein factors, respectively, install, remove, and recognize the m1I modification, dictating its dynamic regulation and functional consequences.

While the enzymatic pathway for m1I formation in tRNA is partially understood, involving the deamination of adenosine (B11128) to inosine (B1671953) followed by methylation, the specific enzymes responsible for each step in all organisms and RNA types are not fully elucidated. wikipedia.orghmdb.ca For instance, in Saccharomyces cerevisiae, the conversion of adenosine to inosine at position 37 of tRNAAla is catalyzed by the deaminase Tad1p, with a subsequent methylation step performed by a yet-to-be-fully-characterized methyltransferase. wikipedia.org In the archaeon Haloferax volcanii, a distinct enzymatic pathway leads to m1I formation in tRNA. nih.gov The discovery and characterization of these enzymes, the "writers," are critical for understanding how and where m1I is deposited.

The concept of "erasers," or demethylases, for m1I remains largely speculative. While the reversibility of other RNA modifications like N6-methyladenosine (m6A) is well-established, with enzymes like FTO and ALKBH5 acting as erasers, no such enzyme has been definitively identified for m1I. nih.govresearchgate.net The existence of m1I erasers would imply a dynamic regulatory system, allowing for rapid changes in RNA function in response to cellular signals. Identifying these enzymes is a key challenge in the field.

"Readers" are proteins that specifically recognize and bind to m1I, translating the modification into a functional outcome. The identity and mechanism of m1I readers are also poorly understood. These proteins could influence various aspects of RNA metabolism, including translation efficiency, stability, and localization. Uncovering the full repertoire of m1I writers, erasers, and readers will provide a more complete picture of how this modification is regulated and how it exerts its biological effects. nih.gov

| Regulatory Protein | Function | Status in m1I Research |

| Writers | Install the m1I modification | Partially characterized in some organisms for tRNA; largely unknown for other RNA types. |

| Erasers | Remove the m1I modification | Currently unknown; their existence is a major open question. |

| Readers | Recognize and bind to m1I to elicit a functional response | Largely unknown; their identification is crucial for understanding m1I function. |

Advancements in High-Throughput Mapping and Quantitative Methodologies

To fully understand the biological significance of 1-methylinosine, it is essential to know its precise location and abundance across the entire transcriptome. The development of robust, high-throughput methods for mapping and quantifying m1I is therefore a critical area for future research.

Current methods for detecting RNA modifications often rely on techniques like mass spectrometry or antibody-based approaches followed by sequencing (e.g., MeRIP-Seq for m6A). nih.govnih.gov However, these methods can have limitations in terms of sensitivity, specificity, and the ability to provide single-nucleotide resolution. For m1I, specific and efficient antibodies are not as readily available as for other modifications like m6A.

Future advancements in this area may include:

Development of m1I-specific antibodies: High-quality antibodies would enable more reliable enrichment of m1I-containing RNA fragments for subsequent sequencing.

Chemical-based sequencing methods: Techniques that exploit the unique chemical properties of m1I to induce specific signatures during reverse transcription could allow for direct, antibody-free detection.

Nanopore sequencing: This technology, which detects modifications by changes in the electrical current as an RNA molecule passes through a nanopore, holds great promise for direct, long-read sequencing of modified RNAs. nih.govyoutube.com Developing algorithms to accurately identify m1I from nanopore data is a key challenge.

Quantitative mass spectrometry: While already in use, further improvements in the sensitivity and throughput of mass spectrometry-based methods will be valuable for accurate quantification of m1I levels in different samples. nih.gov

These advanced methodologies will not only allow for the creation of transcriptome-wide maps of m1I but also enable quantitative comparisons of m1I levels across different cell types, developmental stages, and disease states. researchgate.netnih.gov

| Methodology | Principle | Potential for m1I Research |

| Antibody-based Sequencing | Enrichment of m1I-containing RNA fragments using a specific antibody. | Requires the development of high-quality, specific antibodies for m1I. |

| Chemical Derivatization Sequencing | Chemical treatment to alter m1I, leading to a specific signature during reverse transcription. | Could provide antibody-free, single-nucleotide resolution mapping. |

| Nanopore Direct RNA Sequencing | Detection of m1I based on its unique electrical signal as the RNA passes through a nanopore. | Offers the potential for direct, long-read sequencing and simultaneous detection of multiple modifications. |

| Quantitative Mass Spectrometry | Precise measurement of the mass-to-charge ratio of m1I nucleosides or fragments. | Provides accurate quantification of m1I abundance. |

Deeper Understanding of Functional Diversity in Different RNA Classes

While 1-methylinosine is most well-known for its presence in transfer RNA (tRNA), it has also been identified in other RNA classes, including ribosomal RNA (rRNA), messenger RNA (mRNA), and mitochondrial RNA. nih.govnih.gov A key area for future investigation is to understand the distinct functional roles of m1I in each of these RNA contexts.

In tRNA , m1I is often found at position 37, just 3' to the anticodon, where it is thought to stabilize the anticodon loop structure and ensure proper codon-anticodon pairing during translation. nih.govtargetmol.com However, its precise contribution to the efficiency and fidelity of protein synthesis for all tRNAs containing this modification is still being explored. oup.com

The function of m1I in mRNA is less clear. Its presence in the 5' untranslated region (5' UTR) could influence translation initiation, while its occurrence in the coding sequence might affect translational elongation or fidelity. nih.govnih.gov Furthermore, the impact of m1I on mRNA stability and localization remains to be determined.

In mitochondrial RNA , particularly in the tRNAs of some organisms like nematodes, m1I at position 9 plays a crucial role in maintaining the structural integrity and function of tRNAs that lack the entire T-arm. nih.gov The extent and functional significance of m1I in mammalian mitochondrial RNAs are still active areas of research.

Future studies will need to employ a combination of genetic, biochemical, and high-throughput approaches to dissect the specific roles of m1I in these different RNA classes. This will involve creating cell lines or model organisms with altered m1I levels in specific RNA types and then assessing the functional consequences on processes like protein synthesis, RNA stability, and cellular metabolism.

Q & A

Q. Table 1: Key Features of 1-Methylinosine in tRNA

What experimental approaches are used to detect and quantify 1-Methylinosine in biological samples?

Answer:

Common methodologies include:

- Enzyme-Linked Immunosorbent Assay (ELISA): Utilizes monoclonal antibodies specific to 1-methylinosine for quantification in urine or plasma, validated in cancer biomarker studies .

- Chromatography (HPLC/LC-MS): Separates nucleosides based on retention times, coupled with mass spectrometry for structural confirmation .

- RNA Modification Mapping: Combines tRNA purification, enzymatic hydrolysis, and tandem MS to identify site-specific modifications .

Critical considerations include optimizing sample preparation to avoid RNA degradation and using internal standards (e.g., isotopically labeled nucleosides) for quantification accuracy.

How do the enzymatic pathways for 1-Methylinosine biosynthesis differ between eukaryotes and archaea?

Answer:

- Eukaryotes (e.g., Arabidopsis thaliana): The enzyme AtTrm5a catalyzes direct methylation of inosine to form 1-methylinosine in a single step using S-adenosylmethionine (SAM) as a methyl donor .

- Archaea (e.g., Haloferax volcanii): A two-step process involves (1) methylation of adenosine to 1-methyladenosine by a SAM-dependent methyltransferase, followed by (2) deamination of 1-methyladenosine to 1-methylinosine .

Methodologies to study these pathways include in vitro enzyme assays with radiolabeled SAM, mutagenesis of catalytic sites, and comparative genomics to trace evolutionary divergence .

What methodologies are employed to investigate the role of 1-Methylinosine in metabolic diseases such as diabetes?

Answer:

- Metabolomics Profiling: Large-scale population studies use LC-MS to correlate serum 1-methylinosine levels with glycemic traits and lipid profiles. For example, elevated 1-methylinosine is linked to poorer glycemic control in diabetic cohorts .

- Animal Models: Knockout studies in mice lacking tRNA-modifying enzymes (e.g., Trmt5) assess metabolic phenotypes, combined with RNA-seq to identify dysregulated pathways .

- Statistical Frameworks: Multivariate regression adjusts for confounders (e.g., diet, age), while pathway analysis identifies metabolite-disease associations .

How can researchers resolve contradictions in data regarding 1-Methylinosine's enzymatic formation across species?

Answer:

- Comparative Enzymology: Purify homologous enzymes from divergent species (e.g., AtTrm5a vs. Haloferax methyltransferase) and compare kinetic parameters (Km, Vmax) in vitro .

- Phylogenetic Analysis: Reconstruct evolutionary trees of modifying enzymes to identify conserved vs. lineage-specific catalytic mechanisms .

- In Vitro Reconstitution: Test hypothesized pathways (e.g., methylation-deamination in archaea) using synthetic tRNA substrates and recombinant enzymes .

What in vitro and in vivo models are suitable for studying the functional consequences of 1-Methylinosine deficiency in tRNA?

Answer:

- Knockout Models: Arabidopsis trm5a mutants exhibit growth defects, enabling phenotypic analysis of tRNA modification loss .

- tRNA Sequencing: Direct comparison of modified vs. unmodified tRNA stability and translation efficiency using ribosome profiling .

- Cell Culture Systems: CRISPR-Cas9 editing of tRNA-modifying enzymes in human cell lines, followed by proteomics to assess mistranslation events .

How to design a reproducible experiment for characterizing novel 1-Methylinosine-modifying enzymes?

Answer:

- Step 1: Clone candidate methyltransferases into heterologous expression systems (e.g., E. coli) and purify via affinity chromatography.

- Step 2: Perform in vitro methylation assays using synthetic tRNA substrates and ³H-SAM. Monitor methyl transfer via scintillation counting .

- Step 3: Validate modification sites using RNase digestion and LC-MS/MS. Include negative controls (e.g., enzyme-free reactions) and biological replicates .

- Documentation: Follow Beilstein Journal guidelines for detailed method reporting, including raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.